molecular formula C9H15ClN4O2 B2871642 4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride CAS No. 2503202-87-5

4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride

Cat. No.: B2871642
CAS No.: 2503202-87-5
M. Wt: 246.7
InChI Key: QKLSHRROYFPRTA-UHFFFAOYSA-N
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Description

“4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would include this piperidine ring, along with a nitropyrazol group attached via a methylene bridge.


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and can lead to a variety of products. These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Synthesis of Derivatives and Chemical Reactivity

The study of enamines, including compounds structurally related to 4-[(5-Nitropyrazol-1-yl)methyl]piperidine hydrochloride, has shown that these compounds can undergo various chemical reactions to synthesize a range of derivatives. For instance, 4-Nitrophenyl-1-piperidinostyrene can react with aromatic diazonium salt to form arylhydrazonal derivatives. These can further react with active methylene compounds to yield pyridazine derivatives, and with hydroxylamine hydrochloride to produce oxadiazole and 1,2,3-triazole derivatives. This demonstrates the compound's versatility in synthesizing heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials (Abdallah, Salaheldin, & Radwan, 2007).

Corrosion Inhibition

Research on piperidine derivatives, closely related to 4-[(5-Nitropyrazol-1-yl)methyl]piperidine hydrochloride, has shown their potential as corrosion inhibitors. A study involving quantum chemical calculations and molecular dynamics simulations on piperidine derivatives demonstrated their effectiveness in inhibiting the corrosion of iron. These findings are significant for industrial applications, where corrosion resistance is critical for extending the lifespan of metal components and structures (Kaya et al., 2016).

Nitrosation Reactions

Nitrosation reactions of compounds like piperine, which share structural motifs with 4-[(5-Nitropyrazol-1-yl)methyl]piperidine hydrochloride, have been studied for their mutagenic activity. Understanding the nitrosation reactions of such compounds is crucial for assessing their safety and potential carcinogenic risks associated with their use and formation in the environment (Shenoy et al., 1992).

Photophysical Properties

The integration of spiro-piperidine units into synthetic bacteriochlorins, which are structurally related to 4-[(5-Nitropyrazol-1-yl)methyl]piperidine hydrochloride, has been explored to tailor the spectral properties of these compounds for potential applications in photodynamic therapy and solar energy conversion. This research highlights the importance of structural modification in tuning the photophysical properties of compounds for specific applications (Reddy et al., 2013).

Future Directions

Piperidine and its derivatives continue to be an area of active research due to their importance in drug design . Future research may focus on developing new synthesis methods, exploring new biological activities, and improving the understanding of the mechanisms of action of these compounds .

Properties

IUPAC Name

4-[(5-nitropyrazol-1-yl)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.ClH/c14-13(15)9-3-6-11-12(9)7-8-1-4-10-5-2-8;/h3,6,8,10H,1-2,4-5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLSHRROYFPRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C(=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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